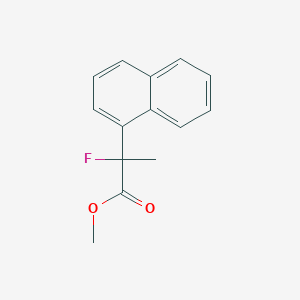

Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate

Description

Significance of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. wiley.com Fluorine is the most electronegative element, and its presence in an organic compound can significantly alter its reactivity, stability, and biological activity. fiveable.menih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable thermal and chemical stability to fluorinated compounds. fiveable.menih.gov This high bond strength makes these compounds resistant to oxidation and other chemical attacks. nih.gov

Furthermore, the small atomic radius of fluorine, which is comparable to that of hydrogen, allows for the substitution of hydrogen with fluorine without causing significant steric hindrance. tcichemicals.com This substitution, however, dramatically changes the electronic properties of the molecule. The high electronegativity of fluorine leads to the formation of polar covalent bonds, which can influence intermolecular interactions and binding affinities to biological targets. fiveable.me Consequently, organofluorine compounds have found widespread applications in various fields, including pharmaceuticals, agrochemicals, and materials science. wiley.comacs.org Many successful drugs, such as Prozac, owe their efficacy to the presence of fluorine. wiley.com

Overview of α-Fluoro-α-arylpropanoate Scaffolds in Synthetic Methodologies

α-Fluoro-α-arylpropanoates are a class of organic compounds that feature a fluorine atom and an aryl group attached to the α-carbon of a propanoate backbone. This structural motif is of significant interest in synthetic organic chemistry as it serves as a versatile building block for the synthesis of more complex molecules. The presence of the fluorine atom at a stereogenic center adds a layer of complexity and potential for creating chiral molecules with specific biological activities.

The synthesis of α-fluoroalkyl-α-amino acids, which share structural similarities with α-fluoro-α-arylpropanoates, has been an active area of research. nih.gov Methodologies for introducing the α-fluoro group often involve electrophilic or nucleophilic fluorination reactions. nih.gov These scaffolds are valuable in the development of new pharmaceuticals and agrochemicals due to the enhanced biological activity and metabolic stability often conferred by the fluorine atom. chemimpex.com The unique properties of these fluorinated compounds make them crucial intermediates in the creation of novel fluorinated drugs. chemimpex.com

Contextualization of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. rasayanjournal.co.in Its derivatives are a significant class of organic compounds with diverse applications. researchgate.netoled-intermediates.com The extended π-electron system of the naphthalene ring gives rise to unique optical and electronic properties, making its derivatives useful in the development of dyes, fluorescent probes, and organic electronic materials. oled-intermediates.comnih.gov

In the realm of medicinal chemistry, naphthalene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rasayanjournal.co.inresearchgate.netresearchgate.net The naphthalene scaffold is considered a privileged structure, meaning it can serve as a basis for the design of ligands for various biological targets. researchgate.net The ability to functionalize the naphthalene ring at different positions allows for the fine-tuning of the pharmacological properties of the resulting derivatives. researchgate.net The development of efficient synthetic methods for regioselectively substituted naphthalenes is an ongoing area of research. nih.gov

Properties of α-Fluoro-α-arylpropanoates

| Property | Representative Data |

| Molecular Formula | C14H13FO2 |

| Molecular Weight | 232.25 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or solid |

| Boiling Point | Estimated to be in the range of 300-400 °C |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Synthesis and Reactions

The synthesis of α-fluoro-α-arylpropanoates can be achieved through various synthetic routes. One common approach involves the fluorination of a suitable precursor. For instance, the synthesis of methyl 2-fluoro-3-hydroxypropanoate, a related compound, involves the reaction of methyl fluoroacetate (B1212596) with dimethyl oxalate (B1200264) in the presence of a base to form a sodium enol salt, which then reacts with formaldehyde. google.com

Another general strategy for creating similar ester derivatives involves the esterification of the corresponding carboxylic acid. mdpi.com For example, 3-(furan-2-yl)-3-phenylpropanoic esters can be synthesized from the corresponding acids by reaction with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521). mdpi.com

Reactions involving α-fluoro-α-arylpropanoates often center on the ester functionality. Hydrolysis of the ester group under acidic or basic conditions would yield the corresponding carboxylic acid, 2-fluoro-2-(naphthalen-1-yl)propanoic acid, and methanol. Transesterification, the exchange of the methoxy (B1213986) group with another alcohol, is also a possible transformation. Reduction of the ester using a strong reducing agent like lithium aluminum hydride would furnish the corresponding primary alcohol.

Spectroscopic Data of Related Compounds

| Spectroscopic Technique | Key Features of Structurally Similar Compounds |

| ¹H NMR | Signals for aromatic protons of the naphthalene ring, a singlet for the methyl ester protons, and signals for the propanoate backbone protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the naphthalene ring, the carbon bearing the fluorine atom (showing C-F coupling), and the methyl ester carbon. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom, with its chemical shift providing information about its electronic environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with fragmentation patterns characteristic of the loss of the methoxy group and other fragments. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-2-naphthalen-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-14(15,13(16)17-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBGOXQBLAHEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)(C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Fluoro 2 Naphthalen 1 Yl Propanoate and Analogues

Racemic Synthesis Approaches

The preparation of racemic Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate and its analogues typically involves the introduction of the fluorine atom and the ester group in separate or sequential steps. These methods provide the foundation for accessing these compounds, albeit as a mixture of enantiomers.

Nucleophilic Fluorination Reactions with Bromo-Precursors

A common strategy for the synthesis of α-fluoro esters involves the nucleophilic substitution of a corresponding α-bromo precursor. This approach leverages the commercial availability of α-bromo arylpropanoic acids or their esters. The reaction typically employs a fluoride (B91410) source to displace the bromide. While specific examples for the naphthalen-1-yl derivative are not extensively detailed in publicly available literature, the general methodology for analogous 2-aryl-2-fluoropropanoic acids can be inferred. The process would likely involve the synthesis of Methyl 2-bromo-2-(naphthalen-1-yl)propanoate followed by treatment with a fluorinating agent such as silver(I) fluoride or other nucleophilic fluoride sources. The efficacy of this reaction is contingent on minimizing elimination side reactions and ensuring the stability of the carbocation intermediate formed at the α-position.

Esterification and Derivatization Routes

Racemic 2-fluoro-2-(naphthalen-1-yl)propanoic acid can be readily converted to its methyl ester, this compound, through standard esterification procedures. A general method involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and refluxing the mixture. For instance, the general procedure for preparing racemic ethyl 2-fluoro-2-arylpropanoates involves dissolving the corresponding 2-arylpropanoic acid in ethanol and adding sulfuric acid, followed by refluxing the mixture for several hours mdpi.com. This straightforward and efficient method is widely applicable to a range of 2-aryl-2-fluoropropanoic acids.

The synthesis of the precursor, racemic 2-fluoro-2-arylpropanoic acid, can be achieved by hydrolysis of the corresponding ester. For example, ethyl 2-(3-chlorophenyl)-2-fluoropropanoate is hydrolyzed using aqueous sodium hydroxide (B78521) in ethanol to yield 2-(3-chlorophenyl)-2-fluoropropanoic acid after acidification mdpi.com. This hydrolysis step is a common procedure in the synthesis of these compounds, allowing for the isolation of the carboxylic acid which can then be re-esterified if needed.

Enantioselective and Asymmetric Synthesis Strategies

The biological activity of chiral molecules is often enantiomer-specific. Consequently, the development of methods for the enantioselective synthesis of compounds like this compound is of significant interest. These strategies aim to produce a single enantiomer with high optical purity.

Kinetic Resolution Methodologies for Racemic 2-Aryl-2-fluoropropanoic Acids and Esters

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent wikipedia.org. This approach has been successfully applied to racemic 2-aryl-2-fluoropropanoic acids.

A notable method involves the enantioselective esterification of racemic 2-aryl-2-fluoropropanoic acids using a chiral acyl-transfer catalyst. In a study, various racemic 2-aryl-2-fluoropropanoic acids were kinetically resolved using (+)-benzotetramisole (BTM) as a chiral catalyst, pivalic anhydride as a coupling agent, and bis(α-naphthyl)methanol as an achiral alcohol mdpi.comnih.gov. This reaction yields optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses mdpi.comnih.gov. The plausible reaction pathway involves the in situ formation of a mixed anhydride from the carboxylic acid and pivalic anhydride, which then reacts with the chiral catalyst and the alcohol to form the ester in an enantioselective manner mdpi.com.

The following table summarizes the results of the kinetic resolution for a selection of 2-aryl-2-fluoropropanoic acids, demonstrating the effectiveness of this methodology.

| Entry | Aryl Group | Yield of Ester (%) | Enantiomeric Excess of Ester (%) | Selectivity (s) |

| 1 | Phenyl | 45 | 95 | 87 |

| 2 | o-Tolyl | 47 | 88 | 39 |

| 3 | m-Tolyl | 47 | 93 | 68 |

| 4 | p-Tolyl | 47 | 95 | 95 |

| 11 | o-Bromophenyl | 48 | 96 | 58 |

| 13 | 4-isobutylphenyl (Ibuprofen analogue) | 40 | 88 | 31 |

Data sourced from a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids mdpi.com.

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction wikipedia.org. After the desired stereochemistry is established, the auxiliary can be removed wikipedia.org. While specific applications for the synthesis of this compound are not detailed, the use of chiral auxiliaries in the synthesis of other chiral 2-arylpropionic acids is well-established. For instance, lactamides derived from (S)-lactic acid have been used as chiral auxiliaries for the asymmetric synthesis of arylpropionic acids like ibuprofen researchgate.net. The racemic acid is esterified with the chiral auxiliary, and the resulting diastereomers can be separated or one diastereomer can be selectively formed through dynamic kinetic resolution researchgate.net. This strategy could potentially be adapted for the synthesis of the target compound.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as cinchona alkaloid derivatives, have been employed in the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, affording products with fluorinated quaternary stereocenters in excellent enantioselectivity rsc.orgnih.gov. Another example is the use of a saccharide-based bifunctional organocatalyst for the one-pot sequential conjugate addition and dearomative fluorination of isoxazol-5(4H)-ones, yielding chiral fluorinated products with high enantio- and diastereoselectivities acs.org. These examples highlight the potential of organocatalysis to construct chiral centers bearing a fluorine atom, a strategy that could be explored for the asymmetric synthesis of this compound.

Biocatalytic Transformations for Chiral Fluorinated Esters

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as esterases and lipases, can be used for the kinetic resolution of racemic esters.

Esterases from the bHSL family have been utilized for the kinetic resolution of racemic ethyl 2-arylpropionates to produce the corresponding (S)-2-arylpropionic acids, which often exhibit stronger anti-inflammatory effects frontiersin.org. Through protein engineering, the enantioselectivity of these enzymes can be enhanced and even inverted frontiersin.org. For example, a new esterase, Est924, was identified and engineered to improve its stereopreference towards ethyl (S)-2-arylpropionates, including the ethyl esters of naproxen and ibuprofen frontiersin.org. Whole-cell catalysts containing these engineered enzymes have been successfully used for the preparation of optically pure (S)-ketoprofen frontiersin.org.

Furthermore, biocatalytic methods are being developed for the synthesis of novel fluorinated building blocks. For instance, 2-fluoro-3-hydroxypropionic acid has been synthesized using whole-cell biocatalysis with E. coli co-expressing several enzymes nih.govfrontiersin.org. This demonstrates the potential of biocatalysis to incorporate fluorine into organic molecules, which could pave the way for future biocatalytic routes to more complex fluorinated compounds like this compound.

Advanced Fluorination Reagents and Techniques in Propanoate Synthesis

The introduction of a fluorine atom at a quaternary carbon center, particularly adjacent to an aryl group and a carbonyl moiety, presents a significant synthetic challenge. The development of electrophilic fluorinating agents has been pivotal in overcoming this obstacle.

Application of N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) has emerged as a preferred electrophilic fluorinating reagent due to its stability, ease of handling, and commercial availability. nih.gov It has been successfully employed in the asymmetric fluorination of various carbonyl compounds to create C-F quaternary stereogenic centers. nih.gov

The general approach for the synthesis of α-fluoro-α-aryl propanoates using NFSI involves the generation of an enolate or its equivalent from a suitable precursor, which then undergoes electrophilic attack by the "F+" source from NFSI. In the context of synthesizing compounds analogous to this compound, the enantioselective fluorination of α-aryl propanoic acid esters is a key strategy. This is often achieved through the use of chiral catalysts or auxiliaries.

While a direct, detailed synthesis of this compound using NFSI is not extensively documented in readily available literature, the synthesis of similar α-fluoro-α-aryl esters provides a strong precedent. For instance, the asymmetric fluorination of α-aryl ketoesters has been achieved with high enantioselectivity using NFSI in the presence of a chiral catalyst. A rhodium(III)-catalyzed cascade arylfluorination of α-diazoketoesters with arylboronic acids and NFSI has been reported for the one-pot formation of C(sp³)–C(aryl) and C(sp³)–F bonds, yielding α-aryl-α-fluoroketoesters. grafiati.com

The following table summarizes representative results for the asymmetric fluorination of α-aryl carbonyl compounds using NFSI, which are analogous to the synthesis of the target molecule.

| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) | ee (%) |

| 1 | α-phenyl-β-ketoester | Chiral Phase-Transfer Catalyst | α-fluoro-α-phenyl-β-ketoester | High | up to 99 |

| 2 | 2-arylpropionaldehyde | Chiral Primary Amine | α-fluoro-2-arylpropionaldehyde | 74-99 | 48-86 |

| 3 | α-diazoketoester | Cp*Rh(III) catalyst, Arylboronic acid | α-aryl-α-fluoroketoester | Moderate to Good | N/A |

This table is a composite representation based on findings for analogous structures and does not represent a direct synthesis of this compound.

Emerging Fluorination Methods for α-Quaternary Centers

The field of fluorine chemistry is continuously evolving, with new methods being developed to address the challenges of constructing complex fluorinated molecules. rsc.orgresearchgate.net Beyond the well-established use of NFSI, several emerging techniques show promise for the synthesis of compounds with α-fluoro quaternary centers.

One notable strategy involves the stereoselective rearrangement of α-aryl ketones. For example, the oxidative rearrangement of 1-(naphthalen-1-yl)propan-1-one to an alkyl 2-(naphthalen-1-yl)propanoate has been demonstrated using chiral hypervalent iodine reagents. cardiff.ac.ukcardiff.ac.uk While this method does not directly install the fluorine atom, it provides a stereochemically defined α-aryl propanoate scaffold that could potentially be fluorinated in a subsequent step. The table below shows results from such a rearrangement.

| Entry | Aryl Ketone | Chiral Iodine(III) Reagent | Product | Yield (%) | ee (%) |

| 1 | 1-(naphthalen-1-yl)propan-1-one | Chiral iodosylbenzene derivative | Methyl 2-(naphthalen-1-yl)propanoate | 91 | 46 (R) |

Data from a study on stereoselective rearrangement, a potential precursor route to the target molecule. cardiff.ac.ukcardiff.ac.uk

Other modern approaches for the asymmetric construction of carbon-fluorine quaternary stereocenters include:

Transition-Metal Catalysis : Palladium-catalyzed enantioselective allylation of fluorinated silyl (B83357) enol ethers and nickel-catalyzed asymmetric arylation of α-bromo-α-fluoro ketones are examples of methods used to construct fluorinated quaternary centers. rsc.org

Organocatalysis : Chiral primary amine catalysts have been successfully used for the asymmetric α-fluorination of α-branched aldehydes, creating α-fluorinated quaternary stereocenters with high yields and moderate to high enantioselectivity. nih.gov

Biocatalysis : The use of ene reductase enzymes for the asymmetric reduction of α-fluoroenones and α-fluoroenoates is an emerging biocatalytic approach to access enantioenriched α-fluoroesters. chemrxiv.org

Direct Fluorination of Silyl Ketene (B1206846) Acetals : A general method for the preparation of α-fluoro-α-arylcarboxylic acids and their esters involves the direct fluorination of silyl ketene acetals with reagents like Selectfluor®. This approach circumvents issues associated with nucleophilic fluorinations. nih.govresearchgate.net

These emerging methodologies, coupled with the continued development of advanced fluorinating reagents, are expanding the synthetic toolbox for accessing complex molecules like this compound, which hold potential for applications in medicinal chemistry and materials science.

Structural Elucidation and Analytical Characterization of Methyl 2 Fluoro 2 Naphthalen 1 Yl Propanoate

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis provides a non-destructive means to probe the molecular structure. Each technique offers unique insights, and together they form a powerful toolkit for structural elucidation.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the methyl ester protons, the methyl group protons at the chiral center, and the aromatic protons of the naphthalene (B1677914) ring.

The methyl ester protons (–OCH₃) would appear as a singlet, typically in the range of 3.5-4.0 ppm. The protons of the other methyl group (–CH₃) would appear as a doublet due to coupling with the adjacent fluorine atom, with a typical ²JH-F coupling constant. The seven aromatic protons of the naphthalene ring would appear in the downfield region, typically between 7.4 and 8.2 ppm, with complex splitting patterns due to spin-spin coupling among themselves.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.40 - 8.20 | Multiplet |

| -OCH₃ | ~3.70 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and spectrometer frequency.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the 165-175 ppm range. The carbon atom attached to the fluorine atom would show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons of the naphthalene ring would appear in the aromatic region (120-140 ppm), while the methyl carbons would be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 168 - 172 |

| Naphthalene-C | 124 - 135 |

| C-F | 90 - 100 (with large ¹JC-F) |

| -OCH₃ | ~53 |

Note: Predicted values are based on analogous structures and established correlation tables. docbrown.infodocbrown.info Actual values can be influenced by solvent and other experimental conditions.

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. huji.ac.il For this compound, a single fluorine environment is present. The ¹⁹F NMR spectrum would be expected to show a quartet due to coupling with the three protons of the adjacent methyl group (³JF-H). The chemical shift of the fluorine atom would be influenced by its aliphatic and α-ester environment.

Table 3: Predicted ¹⁹F NMR Data for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant |

|---|

Note: The chemical shift range for organofluorine compounds is broad. wikipedia.org This prediction is based on typical values for similar structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, the aromatic C-H and C=C bonds of the naphthalene ring, and the C-F bond.

A strong absorption band around 1740-1760 cm⁻¹ would be indicative of the C=O stretch of the ester. The aromatic C=C stretching vibrations of the naphthalene ring would appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-F stretch would likely appear in the 1000-1200 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O (Ester) Stretch | 1740 - 1760 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1200 | Strong |

Note: These are expected ranges and the exact positions and intensities can be influenced by the molecular environment.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can offer clues about its structure.

For this compound (C₁₄H₁₃FO₂), the molecular ion peak [M]⁺ would be expected at m/z 232.1. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) to give a fragment at m/z 201.1, and the loss of the carbomethoxy group (-COOCH₃, 59 Da) to give a fragment at m/z 173.1. Another prominent fragment would likely be the naphthylmethyl cation (C₁₁H₉⁺) at m/z 141.1.

Table 5: Predicted Mass Spectrometry Data for this compound.

| m/z | Proposed Fragment |

|---|---|

| 232.1 | [M]⁺ (Molecular Ion) |

| 201.1 | [M - OCH₃]⁺ |

| 173.1 | [M - COOCH₃]⁺ |

Note: These predicted fragments are based on common fragmentation pathways for esters and aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Purity and Stereochemical Assessment

The comprehensive analysis of this compound requires advanced chromatographic techniques to ascertain its purity and resolve its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for these assessments.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric purity of chiral compounds. nih.govheraldopenaccess.us For this compound, the separation of its (R)- and (S)-enantiomers is achieved by using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.com

The selection of the CSP is critical. Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® or Chiralpak® series), are highly effective for resolving a wide range of racemates, including aromatic compounds and esters. mdpi.com The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions from the naphthalene ring, and dipole-dipole interactions, as well as steric hindrance within the chiral grooves of the polysaccharide structure. sigmaaldrich.com

The mobile phase composition, typically a mixture of a non-polar alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best balance between resolution and analysis time. UV detection is commonly employed, leveraging the strong chromophore of the naphthalene ring system for sensitive detection. heraldopenaccess.us

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated, which is a critical measure of the compound's optical purity. mdpi.com

Table 1: Illustrative HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min |

| Hypothetical Retention Time (R)-enantiomer | 9.8 min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. While this compound may be amenable to direct GC analysis under specific conditions, as demonstrated by the analysis of structurally similar compounds like methyl alpha-(6-methoxyl-2-naphthyl) propionate, the analysis often benefits from derivatization. documentsdelivered.comnih.gov Derivatization is particularly necessary when analyzing the parent carboxylic acid, 2-fluoro-2-(naphthalen-1-yl)propanoic acid, to increase its volatility and thermal stability, preventing peak tailing and decomposition in the GC system. gcms.cz

Common derivatization strategies involve converting the carboxylic acid group into a more volatile derivative. researchgate.net

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. This process is straightforward and produces stable, volatile derivatives. gcms.cz

Acylation/Esterification: Using reagents like pentafluorobenzyl bromide (PFBBr) converts the carboxylic acid to a pentafluorobenzyl (PFB) ester. These derivatives are highly volatile and are particularly useful for trace analysis using an electron capture detector (ECD) due to their electrophilic nature. gcms.cznih.gov Alkyl chloroformates can also be used for rapid esterification. researchgate.net

Once derivatized, the compound can be analyzed on a capillary GC column, often with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides a general-purpose, robust detection method, while mass spectrometry (MS) allows for definitive identification of the derivative and any impurities based on their mass spectra and fragmentation patterns. gcms.cz

Table 2: Potential Derivatization Strategies for GC Analysis of the Parent Carboxylic Acid

| Derivatization Reagent | Derivative Formed | Key Advantages |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Quantitative reaction, produces stable and volatile derivatives. gcms.cz |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Forms highly volatile derivatives suitable for sensitive detection by ECD. nih.gov |

| Ethyl Chloroformate (ECF) | Ethyl ester | Rapid, one-step reaction that can be performed in aqueous media. researchgate.net |

X-ray Crystallography for Absolute Stereochemistry (if applicable to crystalline derivatives)

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique maps the precise three-dimensional arrangement of atoms in a crystalline solid, providing conclusive proof of the (R) or (S) configuration at a stereocenter.

For this compound, which may be an oil at room temperature, direct analysis by single-crystal X-ray diffraction is contingent upon its ability to form a high-quality single crystal. If the compound itself does not readily crystallize, a common strategy is to prepare a solid derivative. This can be achieved by hydrolyzing the methyl ester to the corresponding carboxylic acid, followed by reaction with a suitable agent to form a stable, crystalline product. For instance, reaction with a substituted benzohydrazide (B10538) can yield a benzohydrazone derivative, which often has a higher propensity for crystallization. nih.gov

The process involves irradiating the single crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of electron density maps, from which the positions of all atoms in the crystal lattice are determined. When anomalous dispersion is used, the absolute configuration of the molecule can be established. mdpi.com While no crystal structure for this compound or its direct derivatives appears in the public domain, the crystallographic parameters of other naphthalene-containing organic molecules provide a reference for what might be expected. nih.govmdpi.comresearchgate.net

Table 3: Representative Crystallographic Data for a Naphthalene-Containing Derivative

Note: The data below is hypothetical for a derivative and is based on typical values for similar organic compounds. nih.govmdpi.com

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C18H13FN2O2 (example for a hydrazide derivative) |

| Formula Weight | 308.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a, b, c (Å) | a = 7.07, b = 29.19, c = 7.30 |

| β (°) | 106.5 |

| Volume (Å3) | 1446.5 |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Chemical Reactivity and Transformation Studies

Hydrolysis Reactions

The cleavage of the ester bond in Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate can be achieved through both enzymatic and chemical methods. The steric hindrance around the carbonyl group, posed by the quaternary α-carbon and the naphthalene (B1677914) ring, presents a significant factor in these reactions. canterbury.ac.nzarkat-usa.org

Lipases are widely utilized biocatalysts for the kinetic resolution of racemic esters, including 2-arylpropionic acid derivatives, which are structurally related to the target compound. nih.govalmacgroup.com Enzymes such as those from Candida rugosa (CRL) and Pseudomonas fluorescens have demonstrated high activity and enantioselectivity in the hydrolysis of similar substrates. almacgroup.comresearchgate.netmdpi.com

The enzymatic process involves the enantioselective hydrolysis of one enantiomer of the racemic ester, yielding an enantioenriched carboxylic acid and the unreacted, enantioenriched ester. almacgroup.com For instance, the kinetic resolution of (R,S)-flurbiprofen methyl ester using Candida antarctica lipase (B570770) B (CALB) results in a high enantiomeric excess. nih.gov Similarly, lipases from Pseudomonas cepacia and Alcaligenes spp. have shown excellent enantioselection in the hydrolysis of ethyl 3-phenylbutanoate. almacgroup.com Given these precedents, it is anticipated that lipases could effectively resolve racemic this compound. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is often high in these resolutions, frequently exceeding 200. almacgroup.commdpi.com

| Substrate | Lipase Source | Enantiomeric Excess (ee %) of Product | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|

| (R,S)-Flurbiprofen methyl ester | Candida antarctica B (CALB) | 89.6 | N/A | nih.gov |

| (±)-Ethyl 3-phenylbutanoate | Pseudomonas fluorescens | >98 (Acid), >99 (Ester) | >200 | almacgroup.com |

| (±)-Ethyl 3-phenylbutanoate | Alcaligenes spp. | 97 (Acid), 98 (Ester) | >200 | almacgroup.com |

| (R,S)-Naproxen methyl ester | Candida rugosa (treated) | >98 | >100 | researchgate.net |

Chemical hydrolysis of esters can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgchemistrysteps.com The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemistrysteps.comlibretexts.org Due to the reversible nature of the reaction, driving the reaction to completion can be challenging. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Saponification is generally more efficient for ester hydrolysis as it is an irreversible process. libretexts.orgchemistrysteps.com The reaction proceeds via the BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org This is typically the rate-determining step. chemrxiv.org The steric hindrance present in this compound can slow this reaction compared to less crowded esters. arkat-usa.orgchemrxiv.org However, methods using non-aqueous solvents like a methanol/dichloromethane mixture can accelerate the hydrolysis of hindered esters even at room temperature by utilizing poorly solvated, and thus more reactive, "naked" hydroxyl anions. arkat-usa.orgresearchgate.net The reaction is rendered irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

Derivatization and Functionalization of the Ester Group

The methyl ester group can be converted into other functional groups, such as different esters or amides.

Transesterification: This process involves converting the methyl ester into another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and an excess of the new alcohol is typically used to drive the reaction toward the desired product.

Amidation: The ester can be converted to an amide by reaction with an amine. This transformation is often less facile than hydrolysis and may require heating or the use of activated amine species. For example, the amidation of polyfluoroarenes has been achieved using sodium hydride to form a more nucleophilic amide anion, which then displaces a fluoride (B91410). nih.gov A similar strategy could potentially be applied to the ester, where an amine or its corresponding anion attacks the carbonyl carbon, leading to the displacement of the methoxide (B1231860) group.

Reactivity of the α-Fluoro Quaternary Carbon Center

The α-fluoro quaternary carbon is a site of significant chemical interest. The high electronegativity of the fluorine atom polarizes the C-F bond, but fluorine is a poor leaving group in SN2 reactions. Nucleophilic substitution at this sterically congested tertiary center is challenging.

Reactions are more likely to proceed through an SN1-type mechanism if a stable carbocation can be formed. nih.gov The adjacent naphthalen-1-yl group can stabilize a carbocation intermediate through resonance. Therefore, under forcing conditions with a good nucleophile and potentially a Lewis acid to assist in the departure of the fluoride ion, substitution might be possible. nih.gov However, the direct nucleophilic substitution of a fluorine atom at a saturated carbon is generally difficult. dntb.gov.ua Competing elimination reactions could also occur if there were a proton on an adjacent carbon, although this is not the case for the methyl group of the propanoate backbone.

Regioselectivity and Stereoselectivity in Reactions Involving the Naphthalene Moiety

The naphthalene ring itself is susceptible to various chemical transformations, and the existing substituent at the C1 position can influence the regioselectivity and stereoselectivity of these reactions.

Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The bulky 2-fluoro-2-(methoxycarbonyl)propyl substituent at the C1 position would sterically hinder attack at the C2 and C8 positions. Electronically, the alkyl-type substituent is weakly activating. Therefore, electrophilic attack would be directed primarily to the unsubstituted ring, favoring the C5 and C8 positions (α-positions), and to a lesser extent, the C4 position of the substituted ring.

Dearomatization Reactions: Naphthalenes can undergo dearomatization reactions, such as catalytic asymmetric dearomatization (CADA), to form complex polycyclic structures. rsc.orgnih.govresearchgate.net For instance, Pd-catalyzed intramolecular dearomative Mizoroki–Heck reactions and Gd(III)-catalyzed [4+2] photocycloadditions have been successfully applied to naphthalene derivatives. rsc.orgnih.gov The stereochemistry of these reactions can be controlled with chiral catalysts, leading to high enantioselectivity. rsc.org The presence of a pre-existing stereocenter in an enantiomerically pure starting material could induce diastereoselectivity in such transformations.

Electrochemical Reactions and Mechanisms

The electrochemical properties of this compound are influenced by both the naphthalene ring system and the fluorine substituent.

Theoretical and Computational Investigations

Mechanistic Studies of Synthetic and Transformational Pathways

A detailed computational investigation into the mechanistic pathways for the synthesis and transformation of Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate has not been found in the current body of scientific literature. For related fluorinated esters, computational mechanistic studies often explore the transition states and energy profiles of reactions, such as nucleophilic substitution or electrophilic addition, to understand the reaction kinetics and stereochemical outcomes. Such studies can be instrumental in optimizing synthetic routes and predicting potential byproducts.

Conformational Analysis and Stereoelectronic Effects of the Fluorine Atom

No dedicated conformational analysis of this compound has been published. A conformational analysis would involve mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. This would identify the most stable conformers and the energy barriers between them. Of particular interest would be the stereoelectronic effects of the fluorine atom, such as the gauche effect, which could significantly influence the preferred conformation and, consequently, the molecule's reactivity and physical properties. For other fluorinated organic compounds, these effects are known to play a critical role in their chemical behavior.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is no available research that focuses on the computational prediction of spectroscopic parameters for this compound and their validation with experimental data. Theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra, are commonly performed using quantum chemical methods. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The absence of such a study for this particular molecule means that a valuable tool for its structural characterization has not been documented.

Stereochemical Aspects of Methyl 2 Fluoro 2 Naphthalen 1 Yl Propanoate

Chirality at the α-Carbon Center

The central point of chirality in Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate is the α-carbon atom. This carbon is bonded to four different substituents: a fluorine atom, a naphthalen-1-yl group, a methyl group, and a methoxycarbonyl group (-COOCH₃). This arrangement makes the α-carbon a stereocenter, and as a result, the molecule is chiral and can exist as a pair of enantiomers, the (R)- and (S)-isomers.

The spatial arrangement of these four groups around the α-carbon determines the absolute configuration of each enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) configuration. The priority of the substituents at the α-carbon is as follows (highest to lowest):

-F (Fluorine)

-C₁₀H₇ (Naphthalen-1-yl)

-COOCH₃ (Methoxycarbonyl)

-CH₃ (Methyl)

The differing three-dimensional orientations of these groups in the (R)- and (S)-enantiomers result in non-superimposable mirror images. These enantiomers exhibit identical physical and chemical properties in an achiral environment but will interact differently with other chiral molecules or with plane-polarized light, a property known as optical activity.

Diastereomeric Recognition and Separation Strategies

The separation of enantiomers, a process known as resolution, is a critical step in stereoselective synthesis and analysis. Since enantiomers have identical physical properties, their direct separation is not feasible. A common and effective strategy is to convert the enantiomeric mixture into a pair of diastereomers by reacting them with a chiral resolving agent. Diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or chromatography.

For a compound like this compound, a potential strategy involves the use of a chiral auxiliary. For instance, if the compound is synthesized from a chiral precursor, such as 2-fluoro-2-(naphthalen-1-yl)propanoic acid, this acid can be reacted with a chiral amine to form diastereomeric amides. These diastereomers can then be separated, and the desired enantiomer of the acid can be recovered and esterified to yield the enantiopure methyl ester.

Another powerful technique for the separation of enantiomers is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For α-fluoro-α-aryl esters, polysaccharide-based CSPs are often effective.

A representative example of a chiral HPLC separation for a similar compound is presented in the table below.

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

This is a representative data table based on typical separations of similar α-fluoro-α-aryl esters and does not represent actual experimental data for this compound.

Impact of Stereoisomerism on Reactivity and Selectivity

The stereochemistry at the α-carbon of this compound can significantly influence its chemical reactivity and the stereochemical outcome of its reactions. The bulky naphthalen-1-yl group and the electronegative fluorine atom create a specific steric and electronic environment around the stereocenter.

In reactions involving nucleophilic attack at the carbonyl carbon of the ester, the approach of the nucleophile can be sterically hindered by the substituents at the α-carbon. The enantiomers may react at different rates with a chiral nucleophile, a phenomenon known as kinetic resolution.

Furthermore, if the ester is used as a substrate in a stereoselective reaction, the absolute configuration of the α-carbon can direct the formation of a new stereocenter with a specific configuration. For example, in an enolate-based reaction, the existing stereocenter can influence the facial selectivity of the enolate, leading to the preferential formation of one diastereomer. The presence of the fluorine atom can also affect the geometry and reactivity of the enolate intermediate.

Chiral Discrimination and Analytical Method Development for Enantiomers

The development of analytical methods to distinguish and quantify the enantiomers of this compound is crucial for quality control and for studying its stereoselective synthesis and reactions.

As mentioned earlier, chiral HPLC is a primary tool for enantiomeric separation and quantification. The development of a robust HPLC method would involve screening different chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation of the enantiomeric peaks.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is another powerful technique for chiral discrimination. The interaction of the enantiomers with the chiral agent forms transient diastereomeric complexes, which can result in separate signals for the corresponding nuclei in the NMR spectrum.

Given the presence of a fluorine atom, ¹⁹F NMR is a particularly sensitive and effective technique for the chiral analysis of this compound. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In the presence of a chiral solvating agent, the fluorine atoms in the two enantiomers will experience slightly different magnetic environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The relative integration of these signals can be used to determine the enantiomeric excess (ee) of the sample. A hypothetical example of such a determination is shown below.

| Enantiomer | Chemical Shift (δ) in ppm (in the presence of a CSA) | Integration |

| (R)-enantiomer | -165.2 | 1.0 |

| (S)-enantiomer | -165.5 | 0.5 |

This is a representative data table based on typical ¹⁹F NMR chiral discrimination of similar α-fluoro esters and does not represent actual experimental data for this compound.

In this example, the enantiomeric excess could be calculated as: ee (%) = [ (Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer) ] x 100 ee (%) = [ (1.0 - 0.5) / (1.0 + 0.5) ] x 100 = 33.3%

Synthetic Utility and Research Applications in Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

In organic synthesis, chiral building blocks are enantiomerically pure compounds used as starting materials for the construction of more complex, stereochemically defined molecules, such as pharmaceuticals and natural products. The use of these blocks is a highly efficient strategy, as it transfers the existing chirality of the starting material to the final product, avoiding the need for challenging chiral separations or asymmetric reactions at later stages. Molecules containing quaternary stereocenters—a carbon atom bonded to four different non-hydrogen substituents—are particularly valuable and challenging to synthesize.

Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate is a quintessential example of a chiral building block. Its structure, featuring a fluorinated quaternary α-aryl stereocenter, is a desirable motif in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is known to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. tandfonline.comnih.gov While specific total syntheses employing this exact building block are not extensively documented in mainstream literature, its potential is derived from the value of its structural components. Synthetic chemists can utilize this compound as a precursor, modifying the methyl ester group through reactions like hydrolysis, reduction, or amidation to introduce new functionalities and build more elaborate molecular architectures. The presence of the fluorine atom and the naphthalene (B1677914) group makes it a valuable starting point for creating novel, chiral fluorinated drug analogues. The development of new drugs increasingly relies on the availability of such sophisticated chiral building blocks to optimize lead compounds. nih.gov

Application as a Chiral Derivatizing Reagent in Analytical Chemistry

A significant application for a molecule with the structure of this compound is its potential use as a chiral derivatizing reagent (CDR). CDRs are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished and quantified using standard chromatographic (HPLC) or spectroscopic (NMR) techniques. This process is crucial for determining the enantiomeric excess (e.e.) or purity of a chiral substance.

The suitability of this compound as a CDR is inferred from research on closely related analogues. For instance, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been identified as a highly efficient CDR for determining the enantiomeric excess of alcohols and has proven superior to traditional reagents like Mosher's acid (MTPA). nih.gov The efficacy of 2-CFNA stems from the presence of the fluorinated chiral center and the naphthyl group.

This compound shares these critical features:

A Naphthalene Moiety: This large aromatic system acts as a powerful chromophore, allowing for sensitive detection using UV-Vis detectors in HPLC, which simplifies the quantification of the separated diastereomers. tcichemicals.com

A Fluorine Atom: The fluorine atom at the chiral center provides a unique analytical handle for ¹⁹F NMR spectroscopy. This technique is characterized by a wide chemical shift range and high sensitivity, allowing for clear resolution and integration of the signals corresponding to the different diastereomers.

A Defined Stereocenter: This allows for the formation of diastereomeric pairs with distinct spectroscopic and chromatographic properties.

By reacting the hydrolyzed form of the ester, 2-fluoro-2-(naphthalen-1-yl)propanoic acid, with chiral alcohols or amines, one can form diastereomeric esters or amides. The resulting mixture can then be analyzed to determine the enantiomeric composition of the original alcohol or amine.

| Reagent | Abbreviation | Key Structural Features | Primary Analytical Method | Reference |

|---|---|---|---|---|

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's Acid) | CF₃ group, Phenyl ring | ¹H NMR, ¹⁹F NMR | nih.gov |

| α-Cyano-α-fluoro(p-tolyl)acetic acid | CFTA | Fluorine, Cyano group, Tolyl ring | ¹H NMR, ¹⁹F NMR | nih.gov |

| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Fluorine, Cyano group, Naphthyl ring | ¹H NMR, ¹⁹F NMR, HPLC | nih.govresearchgate.net |

| 2-Fluoro-2-(naphthalen-1-yl)propanoic acid* | - | Fluorine, Naphthyl ring | ¹⁹F NMR, HPLC (potential) | Inferred |

*Derived from this compound via hydrolysis.

Role in the Preparation of α-Fluorinated Chiral Scaffolds

In modern drug discovery, molecular scaffolds form the core structure of a molecule to which various functional groups are appended. α-Fluorinated chiral scaffolds are particularly sought after because the introduction of fluorine at a stereogenic center can profoundly influence a molecule's biological activity. tandfonline.comnih.gov Fluorine's high electronegativity can alter acidity, basicity, and dipole moments of nearby functional groups, while the stability of the carbon-fluorine bond can block metabolic pathways, thereby increasing a drug's half-life. tandfonline.com

The synthesis of such scaffolds often involves complex, multi-step procedures, including asymmetric fluorination reactions using specialized reagents. nih.govnih.gov this compound represents a pre-formed, high-value α-fluorinated chiral scaffold. Rather than constructing the fluorinated stereocenter from achiral precursors, researchers can use this compound as a starting point. The ester functionality serves as a versatile handle for further chemical elaboration, allowing for its incorporation into larger, more complex molecular frameworks through peptide coupling, reduction to an alcohol, or other transformations. This approach streamlines the synthesis of novel fluorinated compounds, accelerating the drug discovery process by providing rapid access to molecules with desirable structural motifs.

Contribution to Research on Fluorinated Naphthalene Derivatives (e.g., in probe development methodologies)

Naphthalene and its derivatives are well-known for their unique photophysical properties, including strong fluorescence, high quantum yields, and excellent photostability. nih.gov These characteristics make them ideal candidates for the construction of fluorescent probes, which are molecules designed to detect and signal the presence of specific ions, molecules, or changes in their microenvironment (e.g., pH or polarity). niscpr.res.inresearchgate.net Naphthalene-based probes have been developed for a wide range of applications, including bio-imaging and environmental sensing. mdpi.comnih.gov

The incorporation of fluorine into the naphthalene scaffold can further enhance and modulate these properties. Fluorine atoms can alter the electronic landscape of the molecule, leading to shifts in its absorption and emission spectra. This fine-tuning is critical in the rational design of probes for specific targets. Furthermore, the metabolic stability imparted by fluorine is advantageous for probes intended for use in biological systems. tandfonline.com

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely prioritize the development of more efficient, sustainable, and enantioselective methods for accessing Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate and its analogues. Current strategies often rely on electrophilic fluorinating agents like Selectfluor® in conjunction with silyl (B83357) ketene (B1206846) acetals, which may involve strong bases and multiple steps. researchgate.net

Key areas for future development include:

Catalytic Asymmetric Fluorination: A primary goal is the establishment of highly enantioselective catalytic methods. Research into chiral catalysts, including transition-metal complexes and organocatalysts, could provide direct access to optically active α-fluoro-α-aryl esters. researchgate.net For instance, planar chiral isothiourea catalysts have shown high efficiency in the enantioselective fluorination of carboxylic acids, a strategy that could be adapted for ester derivatives. organic-chemistry.org

Sustainable and Economical Reagents: Efforts will be directed towards replacing expensive or hazardous reagents with more sustainable alternatives. This includes exploring catalytic amounts of reagents or developing methods that utilize more benign fluorine sources. The use of charge-transfer complexes to induce fluorination represents a promising divergent strategy. organic-chemistry.org

Late-Stage Fluorination: Developing methods for the direct C-H fluorination of a precursor like methyl 2-(naphthalen-1-yl)propanoate would be a significant advance. This late-stage functionalization approach minimizes the need for de novo synthesis and allows for the rapid generation of analogues.

Flow Chemistry: The application of continuous flow technologies could offer improved safety, scalability, and efficiency for fluorination reactions, which can be highly energetic. Recyclable polymer-supported reagents could also be integrated into flow systems. organic-chemistry.org

Table 1: Comparison of Potential Future Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Fluorination | High enantioselectivity, reduced waste | Catalyst design and optimization, substrate scope |

| Direct C-H Fluorination | Atom economy, late-stage functionalization | Site-selectivity, harsh reaction conditions |

| Flow Chemistry Synthesis | Enhanced safety, scalability, process control | Reactor design, catalyst stability under flow |

| Photocatalytic Methods | Mild reaction conditions, novel reactivity | Development of suitable photosensitizers |

Exploration of Diverse Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the fluorine atom, the ester carbonyl group, and the naphthalene (B1677914) ring. Future research should aim to systematically explore this reactivity.

Nucleophilic Substitution: Investigating the displacement of the fluorine atom by various nucleophiles could open pathways to a wide range of new derivatives. The conditions required and the stereochemical outcome of such reactions would be of fundamental interest.

Carbonyl Group Transformations: Standard ester transformations (e.g., hydrolysis, amidation, reduction) should be explored to understand how the adjacent fluorine atom influences the reactivity of the carbonyl group. Studies on related α-fluoroketones suggest that fluorine can decrease carbonyl reactivity through conformational effects, contrary to what might be expected from simple electronegativity arguments. beilstein-journals.orgnih.gov

Reactions involving the Naphthalene Ring: The electron-rich naphthalene ring is a handle for further functionalization. Electrophilic aromatic substitution reactions could be investigated to see how the α-fluoroester group directs incoming electrophiles.

Enzyme-Catalyzed Reactions: The promiscuity of enzymes like transaminases, which have been shown to catalyze hydrodefluorination in α-fluoroketones, could be explored. researchgate.net Such biocatalytic approaches could offer highly selective and environmentally friendly transformations.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an indispensable tool for predicting and rationalizing the behavior of fluorinated molecules. nih.gov Future studies on this compound will greatly benefit from advanced computational modeling.

Conformational Analysis: The presence of the fluorine atom can significantly influence molecular conformation, which in turn affects reactivity. nih.gov Computational studies can elucidate the preferred conformations of the molecule and the energy barriers to rotation, providing insight into how the molecule interacts with reagents or catalysts.

Predicting Reactivity and Spectra: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict spectroscopic properties such as ¹⁹F NMR shifts. nih.gov This can guide experimental design and aid in the characterization of new compounds.

Ligand-Receptor Interactions: For potential biological applications, molecular docking and dynamics simulations can model the interactions of this compound with protein active sites. nih.govnih.gov Understanding these interactions is crucial for designing molecules with specific biological activities. The electron-withdrawing nature of fluorine can alter the electronic properties of the nearby aromatic system, influencing interactions like π-stacking. nih.gov

Table 2: Applications of Computational Modeling

| Modeling Technique | Research Application | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Reaction mechanism studies | Activation energies, transition state geometries |

| Time-Dependent DFT (TD-DFT) | Spectroscopic prediction | Absorption and emission wavelengths clemson.edu |

| Molecular Dynamics (MD) | Protein-ligand binding | Binding stability, conformational changes nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Strength and nature of hydrogen bonds, halogen bonds |

Expanding Synthetic Applications in Fluorinated Organic Synthesis

As a chiral fluorinated building block, this compound holds potential for the synthesis of more complex and valuable molecules.

Medicinal Chemistry: Fluorine is present in approximately 20% of all pharmaceuticals due to its ability to modulate properties like metabolic stability, lipophilicity, and binding affinity. nih.gov The title compound could serve as a scaffold or intermediate for novel therapeutics. Naphthalene-based structures have been investigated as inhibitors for enzymes like SARS-CoV PLpro, suggesting a potential area of application. nih.gov

Fluorinated Polymers and Materials: Naphthalene diimides, related to the naphthalene core of the title compound, are used in organic electronics. nih.govacs.org Introducing fluorine can tune the electronic properties and stability of such materials. nih.gov Derivatives of this compound could be precursors to novel fluorinated monomers for specialty polymers with unique thermal or optical properties.

Asymmetric Synthesis: Once available in enantiopure form, the compound could be used as a chiral building block. For example, conversion of the ester to other functional groups would yield a variety of chiral, fluorinated synthons for use in the synthesis of complex target molecules like fluorinated amino acids or peptides. nih.govresearchgate.netnih.gov

The future of research on this compound is bright, with numerous opportunities spanning synthetic methodology, reactivity studies, computational chemistry, and practical applications. Advances in these areas will not only enhance our understanding of this specific molecule but also contribute to the broader field of fluorine chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. Evidence from analogous naphthalene derivatives suggests using polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to deprotonate intermediates and enhance reaction efficiency . Temperature control (40–60°C) minimizes decomposition, while stoichiometric ratios of fluorinated reagents (e.g., methyl fluoroacetate) reduce byproducts like unfluorinated esters. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) helps track progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming the fluorinated methyl group (δ ~4.3–4.5 ppm for CH₃O; δ ~120–125 ppm for CF in ¹³C) and naphthalene aromatic protons (δ ~7.2–8.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~258.1 g/mol) and fragmentation patterns.

- IR Spectroscopy : Identifies ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. How should researchers handle hygroscopic reagents during synthesis to ensure reproducibility?

- Methodological Answer : Use anhydrous solvents (e.g., DMF, THF) stored over molecular sieves. Reagents like K₂CO₃ should be dried at 110°C overnight. Reactions should be conducted under inert gas (N₂/Ar) to prevent moisture ingress, which can hydrolyze the ester group or deactivate fluorinating agents .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., enzymes or receptors). For example, the fluorinated moiety may enhance binding via halogen bonding, as seen in structurally similar compounds .

Q. What experimental design principles apply to toxicological studies of this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity (oral, dermal, inhalation routes). Use rodent models (rats/mice) to assess systemic effects (hepatic, renal, respiratory) at varying doses (10–500 mg/kg). Include controls for naphthalene derivatives’ known hematotoxicity. Analytical methods like HPLC-MS quantify bioaccumulation in tissues .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

- Methodological Answer : Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement . For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling patterns. Compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor) .

Q. What strategies optimize crystallography for this compound?

- Methodological Answer : Slow evaporation from ethanol/acetone mixtures promotes crystal growth. Use SHELXD for phase solving and SHELXL for refinement. Fluorine atoms require high-resolution data (≤1.0 Å) due to their strong electron density. Twinning analysis (via PLATON) may be necessary for distorted lattices .

Q. How does fluorination at the propanoate position influence structure-activity relationships (SAR) in drug discovery?

- Methodological Answer : Fluorine’s electronegativity increases metabolic stability and bioavailability. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase or protease targets). Molecular dynamics simulations (AMBER, GROMACS) can model fluorine’s impact on binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.